4-[({3-[5-(2-Furyl)-1,3,4-oxadiazol-2-yl]phenyl}amino)carbonyl]-2-methoxyphenyl acetate
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Overview
Description
4-[({3-[5-(2-Furyl)-1,3,4-oxadiazol-2-yl]phenyl}amino)carbonyl]-2-methoxyphenyl acetate is a complex organic compound featuring a 1,3,4-oxadiazole ring fused with a furan ring, along with a phenyl group and an acetate moiety. This compound is part of a class of heterocyclic compounds known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the formation of the 1,3,4-oxadiazole ring. One common method is the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. The furan ring can be introduced through a subsequent reaction with furfural derivatives.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The phenyl groups can be oxidized to form phenols or quinones.
Reduction: : The oxadiazole ring can be reduced to form amines or other reduced derivatives.
Substitution: : The acetyl group can be substituted with other functional groups through nucleophilic acyl substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a catalyst can be used.
Substitution: : Nucleophiles such as amines or alcohols, along with a suitable base, can facilitate substitution reactions.
Major Products Formed
Oxidation: : Phenols, quinones, and other oxidized derivatives.
Reduction: : Amines and other reduced derivatives of the oxadiazole ring.
Substitution: : Acetate derivatives with various functional groups.
Scientific Research Applications
This compound has shown potential in various scientific research applications, including:
Chemistry: : Used as a building block for the synthesis of more complex molecules.
Biology: : Investigated for its biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: : Potential therapeutic applications in drug development, particularly for conditions involving inflammation and infection.
Industry: : Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, it may inhibit enzymes or receptors involved in inflammatory processes, leading to its anti-inflammatory effects. The exact molecular targets and pathways would depend on the specific biological context in which the compound is studied.
Comparison with Similar Compounds
This compound can be compared with other similar heterocyclic compounds, such as:
1,3,4-Oxadiazole derivatives: : Known for their diverse biological activities.
Furan derivatives: : Often used in pharmaceuticals and agrochemicals.
Phenylacetate derivatives: : Common in various chemical syntheses and biological studies.
The uniqueness of this compound lies in its specific combination of functional groups and heterocyclic rings, which may confer unique biological and chemical properties compared to other similar compounds.
Properties
IUPAC Name |
[4-[[3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl]carbamoyl]-2-methoxyphenyl] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O6/c1-13(26)30-17-9-8-14(12-19(17)28-2)20(27)23-16-6-3-5-15(11-16)21-24-25-22(31-21)18-7-4-10-29-18/h3-12H,1-2H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJLYRAOLAQFCPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NN=C(O3)C4=CC=CO4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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